molecular formula C20H18ClN3OS B2539604 4-((2-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899957-99-4

4-((2-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2539604
CAS RN: 899957-99-4
M. Wt: 383.89
InChI Key: GGIFZSAIUDFRJW-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly provided in the available resources .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit significant antimycobacterial activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that similar compounds have been found to exhibit antimycobacterial activity , suggesting that this compound may interact with its targets to inhibit the growth of Mycobacterium tuberculosis.

Biochemical Pathways

Given its potential antimycobacterial activity , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.

Pharmacokinetics

Similar compounds have been optimized for in vitro adme, herg, kinase profiling, and pharmacokinetic tests . This suggests that the compound may have been designed with considerations for optimal absorption, distribution, metabolism, and excretion to ensure its bioavailability.

Result of Action

Similar compounds have been found to exhibit significant antimycobacterial activity , suggesting that this compound may inhibit the growth of Mycobacterium tuberculosis at the molecular and cellular levels.

properties

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c21-17-6-2-1-4-15(17)13-26-19-16-5-3-7-18(16)24(20(25)23-19)12-14-8-10-22-11-9-14/h1-2,4,6,8-11H,3,5,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIFZSAIUDFRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3Cl)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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